4-Hydroxy-5-methylpyrrolidin-2-one

Beschreibung

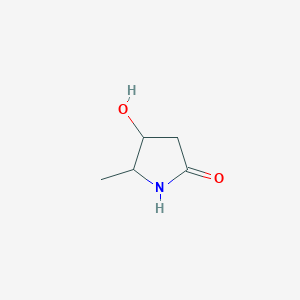

4-Hydroxy-5-methylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a hydroxyl group at position 4 and a methyl group at position 5 of the pyrrolidin-2-one ring. Pyrrolidinones are five-membered lactams with diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The hydroxyl group at position 4 likely enhances hydrogen-bonding capacity, influencing its crystallinity and solubility, while the methyl substituent at position 5 may modulate steric and electronic properties.

Eigenschaften

IUPAC Name |

4-hydroxy-5-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-4(7)2-5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCVDJNHLQMBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method typically involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants like Oxone.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale organic synthesis techniques. These methods may include the amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, or ring expansion of β-lactams or cyclopropylamides .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.

Reduction: Reducing agents can be used to convert the compound into its reduced forms.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include Oxone and other peroxides.

Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution Reagents: Nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-5-methylpyrrolidin-2-one has numerous applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.

Medicine: It is investigated for its potential use in drug development, particularly for its biological activity and pharmacological properties.

Industry: The compound is utilized in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Hydroxy-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical interactions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 4-Hydroxy-5-methylpyrrolidin-2-one, emphasizing substituent variations, physicochemical properties, and applications.

Structural and Physicochemical Differences

Research Findings and Key Insights

- Crystallographic Behavior : The 4-methoxyphenyl analog adopts an envelope conformation, with hydrogen-bonded sheets stabilized by O–H⋯O and N–H⋯O interactions. This contrasts with simpler analogs like 5-methyl-2-pyrrolidone, which lack such extensive networks.

- Steric Effects: Bulky substituents (e.g., trityl or 4-methoxyphenyl) reduce reactivity at the pyrrolidinone ring but enhance selectivity in synthetic applications .

- Safety vs. Utility : While 5-methyl-2-pyrrolidone is widely used as a solvent, its irritant hazards necessitate careful handling. In contrast, triphenylmethyl derivatives pose higher acute toxicity risks despite their synthetic value.

Biologische Aktivität

4-Hydroxy-5-methylpyrrolidin-2-one, a chiral compound, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article explores its mechanisms of action, pharmacological potential, and relevant case studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activity. The presence of a hydroxyl group and a methyl group on the pyrrolidine ring enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or modulator, affecting biochemical pathways crucial for various physiological processes. The compound's ability to influence enzyme activity is significant for drug development, particularly in conditions where precise modulation is required.

Enzyme Modulation

Studies have shown that this compound interacts with enzymes such as 6,7-dimethyl-8-ribityllumazine synthase , suggesting potential applications in metabolic disorders. Its role as an enzyme modulator can be leveraged in the design of drugs targeting specific metabolic pathways.

Anti-inflammatory Properties

In vitro studies have demonstrated that related compounds like N-Methyl-2-pyrrolidone (NMP), which shares structural similarities with this compound, exhibit anti-inflammatory effects. NMP has been shown to reduce inflammatory cytokine production and enhance the expression of protective transcription factors like KLF2 in mouse models . This suggests that this compound may also possess similar anti-inflammatory properties.

Case Studies

- Toxicokinetics Study : A study assessing the toxicokinetics of 5-hydroxy-N-methyl-2-pyrrolidone (a metabolite of NMP) found that it serves as an effective biomarker for exposure assessment. The study measured plasma and urinary concentrations after controlled exposure to NMP, demonstrating the compound's metabolic pathways and potential implications for safety assessments .

- In Vivo Efficacy : Research involving NMP in atherosclerosis models highlighted its ability to inhibit disease progression through anti-inflammatory mechanisms. Although this study focused on NMP, it underscores the potential therapeutic relevance of structurally related compounds like this compound .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| N-Methyl-2-pyrrolidone | Anti-inflammatory, enzyme modulation | Well-studied solvent with established safety profile |

| Pyrrolidine-2,5-dione | Varies; lacks specific hydroxyl/methyl groups | Different chemical properties due to additional groups |

| Prolinol | Distinct biological activity; used in drug synthesis | Derivative with unique pharmacological profiles |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-5-methylpyrrolidin-2-one, and how are reaction conditions optimized?

- Methodological Answer : Common routes involve cyclization of γ-lactam precursors or hydroxylation of substituted pyrrolidinones. For stereoselective synthesis, chiral catalysts or enantiopure starting materials are employed. Reaction optimization includes adjusting catalysts (e.g., HCl in aqueous conditions ), temperature (e.g., 50°C for solubility ), and time (e.g., 2–24 hours). Post-reaction purification via recrystallization or chromatography is critical, with purity validated by HPLC using pharmaceutical-grade reference standards .

Q. How is the molecular conformation of this compound characterized in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K ) resolves bond lengths, angles, and ring puckering (e.g., envelope conformations). Hydrogen-bonding networks (O–H⋯O, N–H⋯O) and intermolecular interactions (C–H⋯O) stabilize the crystal lattice . Data-to-parameter ratios >10 and R-factors <0.05 ensure reliability .

Q. What analytical techniques are recommended for verifying the purity and identity of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) for functional group analysis, FTIR for hydroxyl and carbonyl detection, and mass spectrometry for molecular weight confirmation. Purity is quantified via HPLC with UV detection, calibrated against certified reference materials . X-ray crystallography provides definitive structural validation .

Advanced Research Questions

Q. How can stereoselective synthesis of (4R,5R)-4-Hydroxy-5-methylpyrrolidin-2-one be achieved, and what challenges arise in maintaining enantiopurity?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts ) direct stereochemistry. Challenges include racemization during workup; solutions involve low-temperature quenching and non-polar solvents. Enantiomeric excess is monitored via chiral HPLC or polarimetry . For example, (4R,5R)-isomers are synthesized using enantiopure intermediates, with configurations confirmed by X-ray .

Q. How should researchers resolve discrepancies in reported spectroscopic data for pyrrolidinone derivatives?

- Methodological Answer : Cross-validate findings using multiple techniques (e.g., X-ray vs. NMR ). Consider solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and tautomeric equilibria. Replicate experiments under published conditions (e.g., 100 K for crystallography ) and consult high-purity reference standards . Discrepancies in hydrogen-bonding patterns may arise from crystallization solvents or pH .

Q. What experimental strategies improve the yield of this compound in multistep syntheses?

- Methodological Answer : Optimize stepwise protocols:

- Step 1 : Use excess hydroxylating agents (e.g., H₂O₂) at 50–60°C .

- Step 2 : Employ catalytic HCl to accelerate cyclization .

- Step 3 : Purify intermediates via column chromatography to reduce side products.

Yields >50% are achievable with strict control of stoichiometry and temperature gradients .

Q. What safety protocols are critical when handling this compound in high-throughput screening?

- Methodological Answer : Adhere to GHS Category 4 guidelines (acute toxicity):

- Ventilation : Use fume hoods for aerosol prevention .

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous release .

- Emergency Protocols : Administer artificial respiration if inhaled and seek immediate medical aid .

Data Contradiction Analysis

Q. How to interpret conflicting data on the hydrogen-bonding networks of this compound in different crystalline forms?

- Methodological Answer : Variations arise from solvent polarity (e.g., methanol vs. acetonitrile) or crystallization pH. Compare unit cell parameters and space groups (e.g., P2₁/c vs. P1 ). Re-crystallize under controlled conditions and analyze via Hirshfeld surfaces to quantify interaction differences .

Q. Why do different studies report varying bioactivity for pyrrolidinone derivatives, and how can this be addressed experimentally?

- Methodological Answer : Bioactivity disparities stem from impurities or stereochemical inconsistencies. Implement rigorous purification (e.g., preparative HPLC ) and validate stereochemistry via X-ray . Use cell-based assays with positive controls (e.g., CRF-1 receptor antagonists ) to ensure reproducibility.

Methodological Tables

Table 1 : Key Reaction Conditions for this compound Synthesis

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Temperature | 50–60°C | |

| Catalyst | HCl (1.0 M aqueous) | |

| Reaction Time | 2–24 hours | |

| Purification Method | Recrystallization/Chromatography |

Table 2 : Analytical Techniques for Structural Validation

| Technique | Application | Key Parameters |

|---|---|---|

| X-ray Crystallography | Conformation analysis | R-factor <0.05 |

| Chiral HPLC | Enantiopurity assessment | Retention time >95% |

| FTIR | Functional group ID | ν(OH) ~3200 cm⁻¹ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.